molecular formula C17H16F2N2O3S B2878561 N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide CAS No. 899994-35-5

N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Cat. No. B2878561
CAS RN: 899994-35-5
M. Wt: 366.38
InChI Key: ISKHPBHNJWCHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide, also known as DTBZ, is a chemical compound that has been extensively studied for its potential use in scientific research. DTBZ has been found to have a unique mechanism of action that makes it a valuable tool for studying various biological processes. In

Scientific Research Applications

N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has been extensively studied for its potential use in scientific research. It is commonly used as a tracer for imaging the pancreatic beta cells in vivo. N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is also used to study the role of dopamine in various biological processes, including Parkinson's disease and addiction. Additionally, N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has been shown to be a valuable tool for studying vesicular monoamine transporters (VMATs) and their role in neurotransmitter release.

Mechanism of Action

N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide binds to VMATs, which are responsible for the packaging and release of neurotransmitters. By binding to VMATs, N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide inhibits the release of dopamine and other neurotransmitters, allowing for the study of their role in various biological processes.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been found to have a long half-life in vivo, making it a valuable tool for imaging studies. N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has also been shown to be selective for VMATs, making it a valuable tool for studying their role in neurotransmitter release.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has several advantages for use in lab experiments. It is a highly specific tracer for VMATs, allowing for the study of their role in various biological processes. N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide also has a long half-life in vivo, making it a valuable tool for imaging studies. However, N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide does have some limitations. It requires specialized imaging equipment, and its use is limited to in vivo studies.

Future Directions

There are several future directions for research involving N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide. One area of research is the development of new imaging techniques that can be used in conjunction with N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide to study the role of VMATs in various biological processes. Another area of research is the development of new compounds that can selectively target VMATs and other neurotransmitter transporters. Additionally, N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide may have potential therapeutic applications for the treatment of Parkinson's disease and other neurological disorders.

Synthesis Methods

N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide can be synthesized through a multi-step process involving the reaction of 2,4-difluoroaniline with thiourea followed by the reaction of the resulting compound with 4-bromo-2-hydroxybenzophenone. The final product is obtained through a cyclization reaction.

properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c18-13-5-8-16(15(19)11-13)20-17(22)12-3-6-14(7-4-12)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKHPBHNJWCHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.